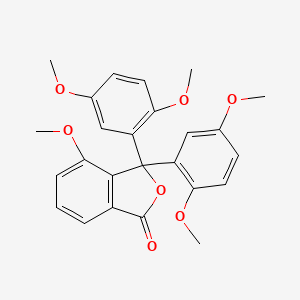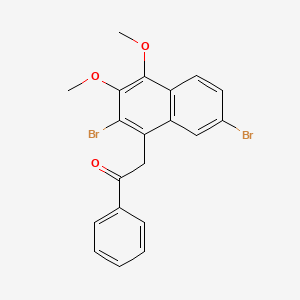
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one is a complex organic compound with the molecular formula C20H16Br2O3 and a molecular weight of 464.15 g/mol . This compound is characterized by the presence of two bromine atoms, two methoxy groups, and a phenyl group attached to a naphthalene core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 3,4-dimethoxynaphthalene followed by a Friedel-Crafts acylation reaction with phenylacetyl chloride. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Analyse Chemischer Reaktionen
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one can be compared with other similar compounds, such as:
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethanone: This compound has a similar structure but lacks the additional functional groups present in this compound.
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-2-one: This compound differs in the position of the carbonyl group, which can affect its reactivity and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
137348-32-4 |
|---|---|
Molekularformel |
C20H16Br2O3 |
Molekulargewicht |
464.1 g/mol |
IUPAC-Name |
2-(2,7-dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C20H16Br2O3/c1-24-19-14-9-8-13(21)10-15(14)16(18(22)20(19)25-2)11-17(23)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
FNFGDMNNBMYCCF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C2=C1C=CC(=C2)Br)CC(=O)C3=CC=CC=C3)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/structure/B14285728.png)
![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)
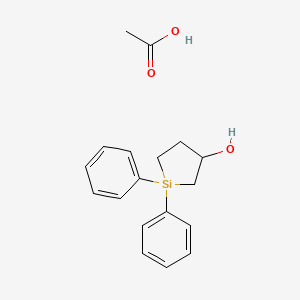

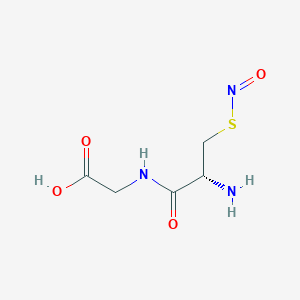
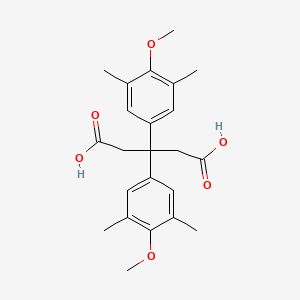

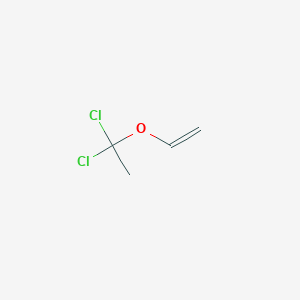
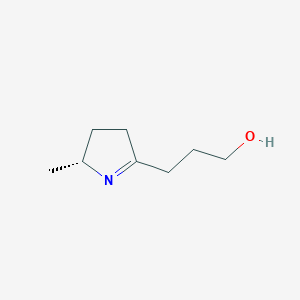
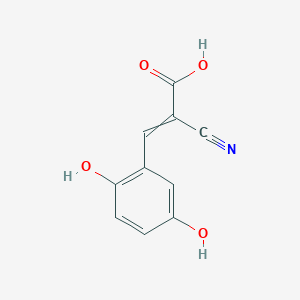
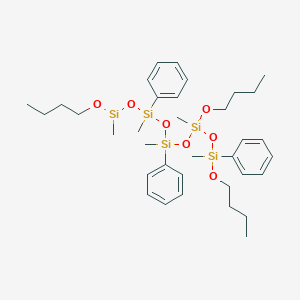
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)

